
N~1~-(4-bromo-2-nitrophenyl)-N~2~,N~2~-dimethylglycinamide
Übersicht
Beschreibung
N~1~-(4-bromo-2-nitrophenyl)-N~2~,N~2~-dimethylglycinamide, also known as BNDG, is a chemical compound widely used in scientific research. BNDG is a potent inhibitor of glycine transporters and has been shown to have various biochemical and physiological effects.
Wirkmechanismus
N~1~-(4-bromo-2-nitrophenyl)-N~2~,N~2~-dimethylglycinamide acts as a competitive inhibitor of glycine transporters, binding to the substrate binding site of the transporter and preventing the uptake of glycine into the cell. This leads to an increase in extracellular glycine concentration, which can activate glycine receptors and modulate neuronal function.
Biochemical and Physiological Effects:
N~1~-(4-bromo-2-nitrophenyl)-N~2~,N~2~-dimethylglycinamide has been shown to have various biochemical and physiological effects. In addition to modulating neuronal function, N~1~-(4-bromo-2-nitrophenyl)-N~2~,N~2~-dimethylglycinamide has been shown to have anti-inflammatory and analgesic effects. N~1~-(4-bromo-2-nitrophenyl)-N~2~,N~2~-dimethylglycinamide has also been shown to enhance the activity of the NMDA receptor, a receptor involved in learning and memory.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N~1~-(4-bromo-2-nitrophenyl)-N~2~,N~2~-dimethylglycinamide in lab experiments is its selectivity for glycine transporters. This allows researchers to selectively modulate glycine levels without affecting other neurotransmitters or transporters. However, N~1~-(4-bromo-2-nitrophenyl)-N~2~,N~2~-dimethylglycinamide has a relatively short half-life and can be rapidly metabolized, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the use of N~1~-(4-bromo-2-nitrophenyl)-N~2~,N~2~-dimethylglycinamide in scientific research. One direction is the study of the role of glycine transporters in neurological disorders such as schizophrenia and epilepsy. Another direction is the development of more potent and selective inhibitors of glycine transporters, which could have therapeutic potential for these disorders. Finally, the use of N~1~-(4-bromo-2-nitrophenyl)-N~2~,N~2~-dimethylglycinamide in combination with other compounds could lead to the development of novel treatments for neurological disorders.
Wissenschaftliche Forschungsanwendungen
N~1~-(4-bromo-2-nitrophenyl)-N~2~,N~2~-dimethylglycinamide is widely used in scientific research as a tool to study the function of glycine transporters. Glycine is an important neurotransmitter in the central nervous system, and glycine transporters play a crucial role in regulating the extracellular concentration of glycine. N~1~-(4-bromo-2-nitrophenyl)-N~2~,N~2~-dimethylglycinamide has been shown to selectively inhibit glycine transporters, leading to an increase in extracellular glycine concentration. This allows researchers to study the effects of altered glycine levels on neuronal function and behavior.
Eigenschaften
IUPAC Name |
N-(4-bromo-2-nitrophenyl)-2-(dimethylamino)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrN3O3/c1-13(2)6-10(15)12-8-4-3-7(11)5-9(8)14(16)17/h3-5H,6H2,1-2H3,(H,12,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIVTWTFVFVUXCW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC(=O)NC1=C(C=C(C=C1)Br)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromo-2-nitrophenyl)-N~2~,N~2~-dimethylglycinamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




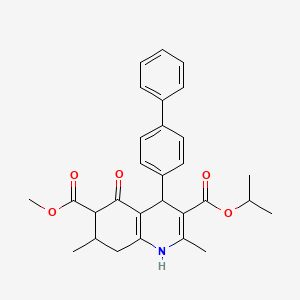
![2-{2-[(2-{[(2-methoxyphenyl)amino]carbonyl}-4-nitrophenyl)amino]ethyl}-1,3-dioxo-5-isoindolinecarboxylic acid](/img/structure/B4138455.png)

![ethyl 2-{[(allylamino)carbonothioyl]amino}-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]thiopyran-3-carboxylate](/img/structure/B4138476.png)
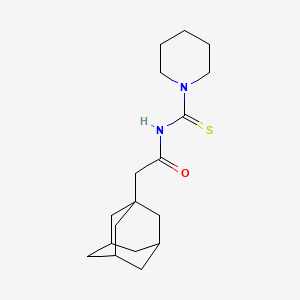
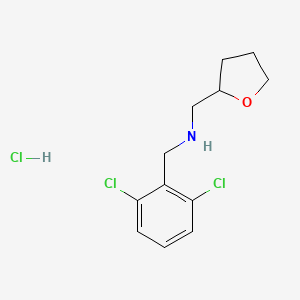
![17-(2-aminoethyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B4138503.png)
![ethyl 4-({[(4-allyl-5-{1-[(2,4-dichlorobenzoyl)amino]ethyl}-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)benzoate](/img/structure/B4138509.png)
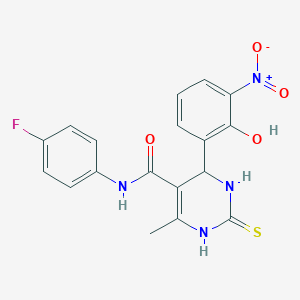
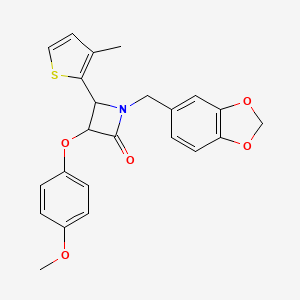

![(2,2-dimethylpropyl)[5-(4-morpholinyl)-2-nitrophenyl]amine](/img/structure/B4138538.png)
![2-bromo-N-(4-methylphenyl)-N-[1-(4-methylphenyl)-2,5-dioxo-3-pyrrolidinyl]benzamide](/img/structure/B4138541.png)